

An In-depth Technical Guide to 2-Fluoro-6-(methylsulfonyl)toluene

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Compound of Interest

Compound Name: 2-Fluoro-6-(methylsulfonyl)toluene

Cat. No.: B1442133

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For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on **2-Fluoro-6-(methylsulfonyl)toluene**, a key building block in modern medicinal chemistry. As a Senior Application Scientist, my goal is to provide you with not just the fundamental data, but also the nuanced insights necessary for its effective application in your research and development endeavors. This guide is structured to deliver a deep understanding of the compound's properties, synthesis, and utility, grounded in established scientific principles and practical considerations. The strategic placement of a fluorine atom and a methylsulfonyl group on the toluene scaffold imparts unique electronic and conformational properties, making it a valuable intermediate in the synthesis of complex molecular architectures. Throughout this guide, we will explore the causality behind its reactivity and its role as a versatile synthon in the pursuit of novel therapeutics.

Core Identifiers and Chemical Properties

2-Fluoro-6-(methylsulfonyl)toluene, a solid at room temperature, is a halogenated and sulfonated aromatic compound with significant potential in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.^[1]

Key Identifiers

A comprehensive list of identifiers for **2-Fluoro-6-(methylsulfonyl)toluene** is provided below to ensure accurate compound identification and facilitate seamless information retrieval from chemical databases and literature.

Identifier	Value	Source(s)
CAS Number	828270-59-3	[2] [3] [4]
IUPAC Name	1-Fluoro-2-methyl-3-(methylsulfonyl)benzene	
Molecular Formula	C ₈ H ₉ FO ₂ S	[3] [4]
Molecular Weight	188.22 g/mol	[3] [4]
MDL Number	MFCD15527256	[3] [4]
InChI	1S/C8H9FO2S/c1-6-7(9)4-3-5-8(6)12(2,10)11/h3-5H,1-2H3	
InChIKey	NLIAYVPQLLIZHN-UHFFFAOYSA-N	
SMILES	CC1=C(S(=O)(=O)C)C=CC=C1F	[2]

Physicochemical Properties

While experimentally determined physical properties for **2-Fluoro-6-(methylsulfonyl)toluene** are not extensively documented in publicly available literature, some information can be gleaned from supplier data and by analogy to structurally related compounds.

Property	Value	Notes
Physical Form	Solid	
Appearance	White to yellow solid	[1]
Melting Point	Not specified	Data for the related isomer, 4-(Methylsulfonyl)toluene, is 85-89 °C.
Boiling Point	Not specified	Predicted boiling point for the isomer 2-Fluoro-5-(methylsulfonyl)toluene is 318.0±42.0 °C at 760 Torr.
Solubility	Not specified	Expected to be soluble in common organic solvents.
Storage	Store in a refrigerator.	

The Scientific Rationale: The Role of Fluorine and the Sulfonyl Group in Drug Design

The utility of **2-Fluoro-6-(methylsulfonyl)toluene** as a building block in medicinal chemistry stems from the synergistic effects of its constituent functional groups: the fluorine atom and the methylsulfonyl group.

The introduction of fluorine into drug candidates is a well-established strategy to modulate various physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.

The sulfonyl group is a versatile functional moiety that is a cornerstone in modern drug discovery.[5] Its tetrahedral geometry and the polarity of the S-O bonds allow it to act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets.[5] Furthermore, the sulfonyl group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the aromatic ring and adjacent functionalities.[5] In drug design,

sulfonyl-containing compounds, such as sulfonamides and sulfones, play a key role in developing therapeutic agents for a wide range of diseases, including diabetes.[2]

The combination of these two functional groups in **2-Fluoro-6-(methylsulfonyl)toluene** creates a unique electronic and steric environment on the toluene scaffold, offering medicinal chemists a valuable tool for fine-tuning the properties of lead compounds.

Synthesis and Reactivity

A definitive, detailed experimental protocol for the synthesis of **2-Fluoro-6-(methylsulfonyl)toluene** is not readily available in the peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and published procedures for analogous compounds.

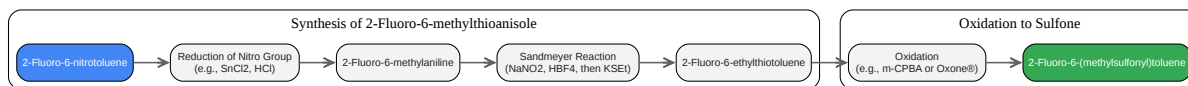
A common strategy for the synthesis of aryl sulfones involves the oxidation of the corresponding aryl sulfide. Therefore, a potential synthetic pathway for **2-Fluoro-6-(methylsulfonyl)toluene** could begin with the synthesis of 2-fluoro-6-methylthioanisole, followed by oxidation to the desired sulfone.

Alternatively, methods for the synthesis of related fluorinated methylsulfonyl benzene compounds often involve multi-step processes starting from commercially available materials. For instance, the synthesis of 1,2-difluoro-4-(methylsulfonyl)benzene has been achieved through a Friedel-Crafts reaction.[6] Another approach involves the conversion of sulfonyl chlorides to the corresponding alkylsulfonates.[7]

A patent for the synthesis of methylsulphonyl benzene compounds describes processes for preparing related structures, which could potentially be adapted for the synthesis of **2-Fluoro-6-(methylsulfonyl)toluene**. [6]

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of **2-Fluoro-6-(methylsulfonyl)toluene**, starting from a plausible precursor. This is a generalized representation and would require experimental optimization.



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Caption: Conceptual synthetic pathway for **2-Fluoro-6-(methylsulfonyl)toluene**.

Applications in Drug Discovery and Development

2-Fluoro-6-(methylsulfonyl)toluene serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of both a fluorine atom and a methylsulfonyl group provides multiple points for synthetic elaboration and allows for the introduction of these key pharmacophores into target molecules.


While specific examples of marketed drugs synthesized from this exact starting material are not prominently documented, its structural motifs are present in various biologically active compounds. The strategic use of such fluorinated and sulfonylated intermediates allows for the systematic exploration of a compound's structure-activity relationship (SAR) during the drug discovery process.

A patent application mentions the use of a related compound, isopropyl 4-(5-cyano-4-{2-[2-fluoro-4-(methylsulfonyl)phenyl]propyl}-1H-pyrazol-1-yl)piperidine-1-carboxylate, in the context of GPR119 modulators for the potential treatment of diabetes and related conditions.[8] This highlights the potential utility of the 2-fluoro-methylsulfonyl phenyl moiety in the design of novel therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling **2-Fluoro-6-(methylsulfonyl)toluene**.

GHS Hazard Information

Pictogram	Signal Word	Hazard Statements
	Warning	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

This information is based on available supplier data and may not be exhaustive.

Precautionary Statements

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P271: Use only outdoors or in a well-ventilated area.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of water.
- P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P313: Get medical advice/attention.
- P332 + P313: If skin irritation occurs: Get medical advice/attention.
- P337 + P313: If eye irritation persists: Get medical advice/attention.

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Spectral Data

Access to authenticated spectral data is crucial for confirming the identity and purity of a chemical compound. While a comprehensive public database of spectra for **2-Fluoro-6-**

(methylsulfonyl)toluene is not readily available, some suppliers indicate that the infrared spectrum conforms to the expected structure.[1] One supplier, BLD Pharm, suggests the availability of NMR, HPLC, and LC-MS data for this compound.[2] Researchers are encouraged to request this information directly from suppliers or to perform their own analytical characterization.

For reference, the characteristic infrared absorption bands for the sulfonyl group (SO_2) typically appear in the ranges of $1350\text{-}1300\text{ cm}^{-1}$ (asymmetric stretching) and $1160\text{-}1120\text{ cm}^{-1}$ (symmetric stretching). The C-F stretching vibration for an aryl fluoride is typically observed in the $1270\text{-}1100\text{ cm}^{-1}$ region.

Conclusion and Future Outlook

2-Fluoro-6-(methylsulfonyl)toluene represents a strategically designed building block for medicinal chemistry and organic synthesis. The convergence of a fluorine atom and a methylsulfonyl group on a toluene scaffold provides a unique combination of electronic and steric properties that can be exploited in the design of novel bioactive molecules. While the publicly available data on its synthesis and specific applications are still emerging, its structural features align with current trends in drug design that leverage fluorination and the incorporation of sulfonyl groups to optimize pharmacokinetic and pharmacodynamic profiles. As the demand for more sophisticated and effective therapeutic agents continues to grow, the utility of such specialized building blocks is expected to increase, making **2-Fluoro-6-(methylsulfonyl)toluene** a compound of significant interest for further investigation and application.

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